3-Bromoimidazo[1,2-a]pyridin-7-ol: A Bifunctional Scaffold for Medicinal Chemistry
3-Bromoimidazo[1,2-a]pyridin-7-ol: A Bifunctional Scaffold for Medicinal Chemistry
Topic: 3-Bromoimidazo[1,2-a]pyridin-7-ol: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1][2][3]
Abstract
3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) represents a high-value heterocyclic building block characterized by its orthogonal reactivity profiles.[1][2][3][4][5] As a member of the "privileged" imidazo[1,2-a]pyridine class, it serves as a critical intermediate in the synthesis of GABA receptor modulators, antiviral agents, and kinase inhibitors. This guide provides a comprehensive technical analysis of its structural dynamics, including tautomeric equilibria, validated synthetic protocols, and its utility in palladium-catalyzed cross-coupling reactions.
Chemical Identity & Structural Analysis[1][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-Bromoimidazo[1,2-a]pyridin-7-ol |
| CAS Number | 1784976-57-3 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| SMILES | OC1=CC2=NC=C(Br)N2C=C1 |
| Appearance | Off-white to pale yellow solid |
Structural Dynamics and Tautomerism
A critical feature of 7-substituted imidazo[1,2-a]pyridines is their potential for tautomerism.[1][2] Unlike the stable C-3 or C-6 derivatives, the 7-hydroxy variant exists in an equilibrium between the enol form (7-hydroxy) and the keto form (7(1H)-one) .[1][2]
-
Enol Form (A): Predominant in non-polar solvents and essential for O-alkylation reactions.[1][2]
-
Keto Form (B): Favored in polar protic solvents; resembles a vinylogous amide.
This equilibrium dictates the regioselectivity of alkylation reactions (O- vs. N-alkylation) and must be controlled via solvent selection and base strength.[1][2]
Caption: Equilibrium between the aromatic enol form and the polar keto form, influencing reactivity.
Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
The synthesis of 3-bromoimidazo[1,2-a]pyridin-7-ol typically follows a linear sequence:
-
Cyclization: Condensation of 2-amino-4-hydroxypyridine (or its protected ether) with a haloaldehyde/ketone.[1][2]
-
Bromination: Electrophilic aromatic substitution (S_EAr) at the C-3 position.[1][2]
Validated Laboratory Protocol
Objective: Synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-ol from Imidazo[1,2-a]pyridin-7-ol.
Reagents:
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Imidazo[1,2-a]pyridin-7-ol and anhydrous MeCN. Cool the suspension to 0 °C using an ice bath.
-
Addition: Add NBS portion-wise over 15 minutes. Note: Slow addition prevents over-bromination at the activated C-6 or C-8 positions.[1][2]
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane) or LC-MS.[1][2] The C-3 position is highly nucleophilic, making this reaction rapid.[1]
-
Quenching: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with Ethyl Acetate (3x).
-
Purification: Recrystallization from Ethanol/Water is preferred over chromatography due to the compound's polarity.
Mechanistic Insight: The nitrogen bridgehead activates the C-3 position toward electrophilic attack.[1][2] The 7-OH group further enriches the electron density of the ring system, necessitating precise stoichiometric control of NBS to avoid poly-bromination.[1][2]
Caption: Two-step synthetic pathway: Cyclization followed by regioselective C-3 bromination.
Physicochemical Properties[2][7]
| Property | Value/Description |
| Melting Point | >200 °C (Decomposes) |
| LogP (Predicted) | ~1.03 (Hydrophilic due to OH) |
| pKa (OH group) | ~9.5 (Predicted, acidic phenol-like) |
| pKa (N-1) | ~3.5 (Basic pyridine nitrogen) |
| Solubility | Soluble in DMSO, DMF, Methanol; Poor in Hexanes, DCM |
Reactivity & Functionalization[1][2][6][8]
This scaffold offers two distinct "handles" for diversification, enabling the rapid construction of chemical libraries.
C-3 Palladium-Catalyzed Coupling
The C-3 bromine bond is chemically labile in the presence of Pd(0) catalysts.[1][2]
-
Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.[1][2][6]
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80 °C.
-
-
Sonogashira: Introduces alkynes.
-
Buchwald-Hartwig: Amination at C-3 is possible but less common than C-C bond formation.[1][2]
C-7 Nucleophilic Substitution / Alkylation
The 7-hydroxyl group allows for ether formation, modifying solubility and potency.[1][2]
-
O-Alkylation: Use mild bases (K₂CO₃) and alkyl halides in DMF to favor the O-alkyl product over the N-alkyl pyridone.[1][2]
-
Mitsunobu Reaction: Allows for stereoselective ether formation using alcohols.[2]
Caption: Orthogonal reactivity map showing C-3 metal-catalyzed coupling and C-7 nucleophilic functionalization.[1][2]
Applications in Drug Discovery[10]
The imidazo[1,2-a]pyridine core is a "privileged scaffold" found in marketed drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). The 3-bromo-7-ol derivative is specifically utilized for:
-
Kinase Inhibition: The C-3 aryl derivatives (formed via Suzuki coupling) often occupy the ATP-binding pocket of kinases.[1][2] The 7-OH group can be functionalized to reach the solvent-exposed region or form H-bonds with the hinge region.[1][2]
-
Infectious Disease: Derivatives have shown activity against Mycobacterium tuberculosis (anti-TB) and various fungal strains.
-
PET Imaging: The 7-OH position is a prime site for attaching radiolabels (e.g., ¹¹C-methoxy or ¹⁸F-fluoroalkyl chains) for neurological imaging.[1][2]
Safety & Handling
-
Hazard Classification: GHS07 (Warning).
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (bromine bond can undergo photolysis).
References
-
Sigma-Aldrich. 3-Bromoimidazo[1,2-a]pyridine Product Specification.[1][2]Link
-
Bagdi, A. K., et al. (2015). "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines." RSC Advances. Link
-
Goel, R., et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry. Link
-
BLD Pharm. 3-Bromoimidazo[1,2-a]pyridin-7-ol MSDS & Properties.[1][2][4]Link
- Koubachi, J., et al. (2009). "Regioselective bromination of imidazo[1,2-a]pyridine derivatives." Tetrahedron Letters. (General reactivity reference).
Sources
- 1. 4926-47-0|3-Bromoimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 2. 1780873-54-2|3-Bromoimidazo[1,2-a]pyridin-8-ol|BLD Pharm [bldpharm.com]
- 3. 3-溴咪唑并[1,2-a]吡啶-7-醇 | 3-Bromoimidazo[1,2-a]pyridin-7-ol | 1784976-57-3 - 乐研试剂 [leyan.com]
- 4. 1785180-00-8|2-Bromoimidazo[1,2-a]pyridin-6-ol|BLD Pharm [bldpharm.com]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
